3-(Phenylsulfanyl)-4-(trimethylsilyl)butan-2-one
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Overview
Description
3-(Phenylsulfanyl)-4-(trimethylsilyl)butan-2-one is an organic compound that features a phenylsulfanyl group and a trimethylsilyl group attached to a butan-2-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Phenylsulfanyl)-4-(trimethylsilyl)butan-2-one can undergo various types of chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl group in the butan-2-one moiety can be reduced to an alcohol.
Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles like halides or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Phenylsulfoxide or phenylsulfone derivatives.
Reduction: 3-(Phenylsulfanyl)-4-(trimethylsilyl)butan-2-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Phenylsulfanyl)-4-(trimethylsilyl)butan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Phenylsulfanyl)-4-(trimethylsilyl)butan-2-one involves its interaction with various molecular targets and pathways. The phenylsulfanyl group can participate in redox reactions, while the trimethylsilyl group can influence the compound’s reactivity and stability. These interactions can affect enzyme activity, cellular signaling, and other biochemical processes.
Comparison with Similar Compounds
Similar Compounds
3-(Phenylsulfanyl)butan-2-one: Lacks the trimethylsilyl group, which can affect its reactivity and applications.
4-(Trimethylsilyl)butan-2-one: Lacks the phenylsulfanyl group, resulting in different chemical properties and uses.
3-(Phenylsulfanyl)-4-methylbutan-2-one: Similar structure but with a methyl group instead of a trimethylsilyl group.
Uniqueness
3-(Phenylsulfanyl)-4-(trimethylsilyl)butan-2-one is unique due to the presence of both phenylsulfanyl and trimethylsilyl groups, which confer distinct chemical properties and potential applications. The combination of these groups allows for versatile reactivity and makes the compound valuable in various research and industrial contexts.
Properties
CAS No. |
61829-54-7 |
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Molecular Formula |
C13H20OSSi |
Molecular Weight |
252.45 g/mol |
IUPAC Name |
3-phenylsulfanyl-4-trimethylsilylbutan-2-one |
InChI |
InChI=1S/C13H20OSSi/c1-11(14)13(10-16(2,3)4)15-12-8-6-5-7-9-12/h5-9,13H,10H2,1-4H3 |
InChI Key |
YBPAUOAAEQBSOF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C[Si](C)(C)C)SC1=CC=CC=C1 |
Origin of Product |
United States |
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